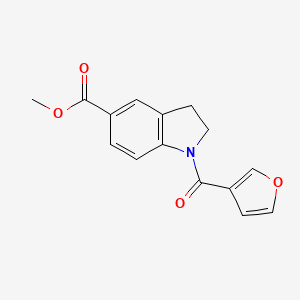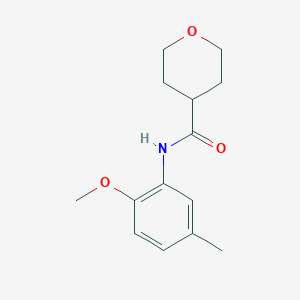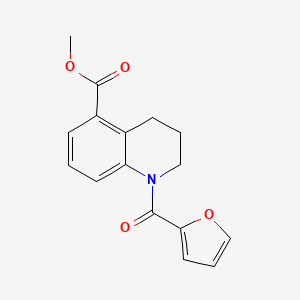![molecular formula C10H8F3N3O2S B7539484 N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide, also known as TFP or TFPi, is a chemical compound that has been widely used in scientific research for its unique properties. TFPi is a sulfonamide derivative that contains a trifluoromethylphenyl group and an imidazole ring. It is a potent inhibitor of carbonic anhydrase enzymes and has been found to have a variety of biochemical and physiological effects.
作用机制
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei binds to the active site of carbonic anhydrase enzymes and inhibits their activity. This leads to a decrease in the production of bicarbonate and protons, which can have a variety of downstream effects on cellular processes. N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has also been found to have other mechanisms of action, such as the inhibition of histone deacetylases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been found to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-epileptic effects. N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been proposed as a potential therapeutic agent for several types of cancer. N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has also been found to have anti-inflammatory effects, and has been shown to reduce the severity of inflammation in animal models of inflammatory diseases. Additionally, N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been found to have anti-epileptic effects, and has been proposed as a potential treatment for epilepsy.
实验室实验的优点和局限性
The advantages of using N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei in lab experiments include its potency as a carbonic anhydrase inhibitor, its ability to inhibit multiple isoforms of carbonic anhydrase, and its relatively simple synthesis method. However, N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei also has limitations, such as its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei.
未来方向
There are several future directions for research involving N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei. One potential direction is the development of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei analogs with improved solubility and potency. Another direction is the investigation of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei's anti-cancer effects in combination with other anti-cancer agents. Additionally, the potential use of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei as a therapeutic agent for inflammatory diseases and epilepsy warrants further investigation. Finally, the elucidation of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei's mechanisms of action may lead to the development of new therapeutic targets for a variety of diseases.
合成方法
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with imidazole-4-carboxylic acid. The resulting intermediate is then treated with sulfuryl chloride to form the final product. The synthesis of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been well-documented in the literature and is relatively simple to perform.
科学研究应用
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been used extensively in scientific research for its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been found to be a potent inhibitor of several isoforms of carbonic anhydrase, including CA IX and XII, which are overexpressed in many types of cancer.
属性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)7-2-1-3-8(4-7)16-19(17,18)9-5-14-6-15-9/h1-6,16H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLCAQFOEYBCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=CN2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)


![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)




![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)